Cas no 68716-15-4 (5,5'-methylenebis(2-hydroxy-4-methoxybenzophenone))

5,5'-methylenebis(2-hydroxy-4-methoxybenzophenone) structure
68716-15-4 structure
Product Name:5,5'-methylenebis(2-hydroxy-4-methoxybenzophenone)
CAS-nummer:68716-15-4
MF:C29H24O6
MW:468.497268676758
CID:971893
PubChem ID:111542
Update Time:2025-04-19

5,5'-methylenebis(2-hydroxy-4-methoxybenzophenone) Chemische en fysische eigenschappen

Naam en identificatie

    • 5,5'-methylenebis(2-hydroxy-4-methoxybenzophenone)
    • 5,5-Methylenebis(2-Hydroxy-4-Methoxybenzophenone)
    • Bis(5-benzoyl-4-hydroxy-2-methoxyphenyl)methane
    • [BIS(5-BENZOYL-4-HYDROXY-2-METHOXYPHENYL)METHANE]
    • [methylenebis(6-hydroxy-4-methoxy-3,1-phenylene)]bis[phenyl-methanon
    • 3,3''-Methylenebis(4-methoxy-6-hydroxybenzophenone)
    • Bis(2-methoxy-4-hydroxy-5-benzoylphenyl)methane
    • (5,5'-methylenebis(2-hydroxy-4-methoxy-5,1-phenylene))bis(phenylmethanone)
    • 5,5'-Methylenebis(2-hydroxy-4-methoxybenzophenone), 90%
    • [4-methoxy-5-[[2-methoxy-4-oxidanyl-5-(phenylcarbonyl)phenyl]methyl]-2-oxidanyl-phenyl]-phenyl-methanone
    • A836223
    • 5,5'-methylene-bis-(2-hydroxy-4-methoxybenzophenone)
    • 68716-15-4
    • SCHEMBL225487
    • Methanone, 1,1'-(methylenebis(6-hydroxy-4-methoxy-3,1-phenylene))bis(1-phenyl-
    • NS00014937
    • FT-0641202
    • [5-[(5-benzoyl-4-hydroxy-2-methoxyphenyl)methyl]-2-hydroxy-4-methoxyphenyl]-phenylmethanone
    • 138370-37-3
    • Methanone, [methylenebis(6-hydroxy-4-methoxy-3,1-phenylene)]bis[phenyl-
    • AKOS024364962
    • (Methylenebis(2-hydroxy-4-methoxy-5,1-phenylene))bis(phenylmethanone)
    • DTXSID3071723
    • Methanone, (methylenebis(6-hydroxy-4-methoxy-3,1-phenylene))bis(phenyl-
    • 5,5/'-Methylenebis(2-hydroxy-4-methoxybenzophenone)
    • DCBNMBIOGUANTC-UHFFFAOYSA-N
    • DB-055181
    • Inchi: 1S/C29H24O6/c1-34-26-16-24(30)22(28(32)18-9-5-3-6-10-18)14-20(26)13-21-15-23(25(31)17-27(21)35-2)29(33)19-11-7-4-8-12-19/h3-12,14-17,30-31H,13H2,1-2H3
    • InChI-sleutel: DCBNMBIOGUANTC-UHFFFAOYSA-N
    • LACHT: O(C)C1=CC(=C(C(C2C=CC=CC=2)=O)C=C1CC1C(=CC(=C(C(C2C=CC=CC=2)=O)C=1)O)OC)O

Berekende eigenschappen

  • Exacte massa: 468.15700
  • Monoisotopische massa: 468.15728848g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 35
  • Aantal draaibare bindingen: 8
  • Complexiteit: 639
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: 15
  • XLogP3: 6.9
  • Topologisch pooloppervlak: 93.1Ų

Experimentele eigenschappen

  • Dichtheid: 0.55 g/mL at 25 °C(lit.)
  • Kookpunt: 223-230 °C(lit.)
  • Brekindex: 1.6000 (estimate)
  • PSA: 93.06000
  • LogboekP: 5.16780
Aanbevolen leveranciers
Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
烟台朗裕新材料科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Essenoi Fine Chemical Co., Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie